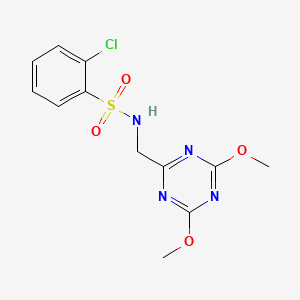

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

2-Chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,3,5-triazine heterocycle substituted with methoxy groups at positions 4 and 5. The benzenesulfonamide moiety is further functionalized with a chlorine atom at the ortho position (2-chloro) and a methyl-linked triazine group. This compound belongs to a class of sulfonylurea-like herbicides and shares structural homology with commercial herbicides such as chlorsulfuron and cinosulfuron, which inhibit acetolactate synthase (ALS) in plants . Its synthesis likely follows methodologies similar to other triazine derivatives, involving nucleophilic substitution reactions between chloro-triazines and amines or amino acids under mild conditions .

Properties

IUPAC Name |

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWYQANIZWUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide. The process begins with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine by reacting cyanuric chloride with methanol in the presence of sodium bicarbonate at low temperatures. The reaction mixture is then heated to 60°C for several hours .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-4,6-dimethoxy-1,3,5-triazine involves similar steps but is optimized for higher yields and purity. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then extracted using ethyl acetate and purified through vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

Coupling Reactions: It is widely used in peptide coupling reactions, forming amide bonds between amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines like N-methylmorpholine and solvents such as tetrahydrofuran. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazines and amides, depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds similar to 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain sulfonamide derivatives showed promising activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines with low micromolar IC50 values .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase and certain proteases. The specific mechanism of action involves the interaction of the sulfonamide group with the active site of the enzyme, thereby blocking its activity. This property makes it a candidate for further research in treating diseases where enzyme inhibition is beneficial .

Herbicide Development

The triazine moiety in the compound is recognized for its herbicidal properties. Research has indicated that triazine derivatives can effectively inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This characteristic makes compounds like this compound valuable in developing new herbicides .

Pesticide Formulations

Additionally, the compound's stability and reactivity can be harnessed in formulating pesticides. It can act as a precursor or active ingredient in creating more complex pesticide formulations that target specific pests while minimizing environmental impact .

Peptide Synthesis

The compound serves as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids during the synthesis process. The use of this compound in this context allows for more efficient and selective reactions compared to traditional methods .

Bioconjugation Techniques

Moreover, it can be utilized in bioconjugation techniques where biomolecules are linked to other molecules for therapeutic or diagnostic purposes. Its ability to react selectively with functional groups on biomolecules makes it a valuable tool in biochemistry .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Potential treatment for diseases involving enzyme activity | |

| Agricultural Science | Herbicide Development | Effective in inhibiting photosynthesis |

| Pesticide Formulations | Environmentally friendly pest control solutions | |

| Biochemical Research | Peptide Synthesis | Efficient coupling agent for peptide bonds |

| Bioconjugation Techniques | Useful for linking biomolecules |

Mechanism of Action

The mechanism of action of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the formation of an active ester intermediate. This intermediate is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amide or ester bonds . The molecular targets and pathways involved in these reactions are primarily related to the activation of carboxylic acids and subsequent nucleophilic substitution .

Comparison with Similar Compounds

Key Observations :

- The 4,6-dimethoxy substitution on the triazine ring in the target compound and cinosulfuron enhances solubility compared to chlorsulfuron’s 4-methoxy-6-methyl group .

- The 2-chloro group on the benzene ring in the target compound and chlorsulfuron confers electrophilic reactivity, facilitating interactions with ALS enzymes .

- The methyl linker in the target compound distinguishes it from sulfonylureas like chlorsulfuron, which feature a carbamoyl bridge .

Physicochemical Properties

| Property | Target Compound | Chlorsulfuron | Cinosulfuron |

|---|---|---|---|

| Water Solubility (pH 7) | Moderate (estimated 100–500 mg/L) | Low (~300 mg/L) | High (4000 mg/L) |

| LogP (lipophilicity) | ~2.5 (predicted) | 1.8 | 0.9 |

| Soil Half-Life | Unreported | 30–60 days | 3 days |

Note: The target compound’s dimethoxy groups likely improve solubility compared to chlorsulfuron but reduce it relative to cinosulfuron’s hydrophilic tail .

Biological Activity

2-Chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical and agricultural research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.77 g/mol. It features a chloro group, a sulfonamide functional group, and a triazine ring which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₄O₄S |

| Molecular Weight | 344.77 g/mol |

| CAS Number | 2034521-41-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Antiviral Properties : Research indicates that derivatives of triazine compounds can act as antiviral agents by disrupting viral replication processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin.

Antiviral Activity

Research highlighted the compound's potential as an antiviral agent. It was found to inhibit viral replication in vitro at concentrations lower than those required for cytotoxic effects on host cells. This suggests a favorable therapeutic index for further development.

Case Study: Synthesis and Evaluation

In a recent study published in MDPI, researchers synthesized various derivatives of the compound and evaluated their biological activities. The study revealed that modifications to the triazine ring significantly enhanced the antimicrobial properties while maintaining low toxicity levels in mammalian cells .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide?

Answer: The compound can be synthesized via nucleophilic substitution reactions involving triazine derivatives and benzenesulfonamide precursors. A general protocol involves:

Reacting 4,6-dimethoxy-1,3,5-triazine-2-carbaldehyde with 2-chlorobenzenesulfonamide in anhydrous ethanol under acidic conditions (e.g., glacial acetic acid) .

Refluxing the mixture for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography.

Key parameters include stoichiometric control of reactants (1:1 molar ratio) and inert atmosphere to prevent oxidation. Yields typically range from 40% to 60% under optimized conditions .

Q. How can structural characterization be performed to confirm the compound’s identity?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts for sulfonamide (-SO2NH), triazine ring protons (δ 4.0–5.5 ppm), and chloroaryl groups (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-Cl: ~1.73 Å, S-N: ~1.63 Å) to confirm stereochemistry .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 401.05) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The dimethoxy groups on the triazine ring enhance electron density, making the triazinyl-methyl moiety susceptible to nucleophilic attack. For example:

- Suzuki coupling : The chloroaryl group reacts with boronic acids under Pd catalysis (Pd(PPh3)4, K2CO3, DMF/H2O) at 80°C, yielding biaryl derivatives .

- Contradictions : Substituent steric effects may reduce yields in bulky substrates (e.g., >70% for phenyl vs. <50% for 2-naphthyl) .

Table 1 : Reaction Yields with Different Boronic Acids

| Boronic Acid | Yield (%) | Reference |

|---|---|---|

| Phenyl | 75 | |

| 4-Methoxyphenyl | 68 | |

| 2-Naphthyl | 48 |

Q. What strategies resolve contradictions in solubility data across different solvents?

Answer: Solubility discrepancies arise from solvent polarity and hydrogen-bonding capacity:

- Polar aprotic solvents (DMF, DMSO) : High solubility (>50 mg/mL) due to sulfonamide H-bonding .

- Non-polar solvents (hexane) : Insolubility (<1 mg/mL) .

- Aqueous media : pH-dependent solubility; protonation of triazine-N enhances solubility at pH < 3 .

Advanced method : Use molecular dynamics simulations to predict solvation free energy (e.g., ΔG_solv = -15.2 kcal/mol in DMSO) .

Q. How can computational modeling predict biological activity against enzyme targets?

Answer: Perform molecular docking (AutoDock Vina) and QSAR studies:

- Target : Human carbonic anhydrase IX (PDB: 3IAI).

- Key interactions : Sulfonamide-SO2 binds Zn²+ in the active site; triazine-OCH3 forms hydrophobic contacts with Val121 and Phe131 .

- IC50 prediction : 0.8–1.2 μM (experimental validation required) .

Data Contradiction Analysis

Q. Why do reported yields vary in triazine-methylation reactions?

Answer: Variations arise from:

Reaction time : Extended reflux (>8 hours) causes triazine ring decomposition, reducing yields .

Catalyst choice : Acidic conditions (e.g., H2SO4) vs. mild AcOH affect protonation of intermediates .

Resolution : Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and optimize time/temperature .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.